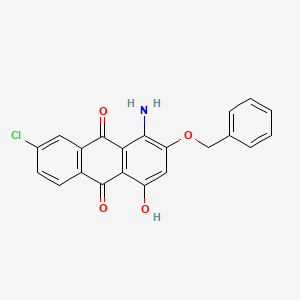
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with amino, benzyloxy, chloro, and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene ring.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chloro group at the desired position.
Benzyloxylation: Attachment of a benzyloxy group.
Hydroxylation: Introduction of a hydroxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and appropriate solvents and catalysts for chlorination, benzyloxylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反应分析
Types of Reactions
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone derivative, while substitution of the chloro group could yield various substituted anthracene derivatives.
科学研究应用
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules.
Industrial Applications: Use as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
1-Amino-2-(benzyloxy)-anthracene-9,10-dione: Lacks the chloro and hydroxy groups.
7-Chloro-4-hydroxyanthracene-9,10-dione: Lacks the amino and benzyloxy groups.
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy and chloro groups.
Uniqueness
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is unique due to the combination of its substituents, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific interactions with biological targets or unique electronic properties are required.
属性
CAS 编号 |
88605-09-8 |
|---|---|
分子式 |
C21H14ClNO4 |
分子量 |
379.8 g/mol |
IUPAC 名称 |
1-amino-7-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)18-17(20(13)25)15(24)9-16(19(18)23)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2 |
InChI 键 |
SEXMYTVDVRJWJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


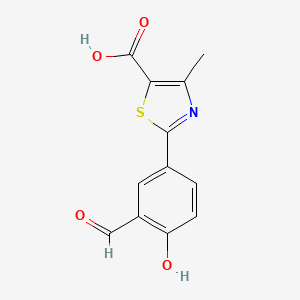
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
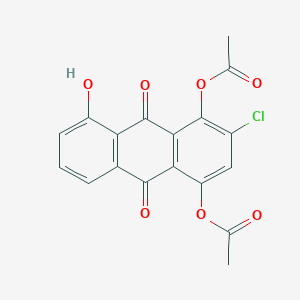
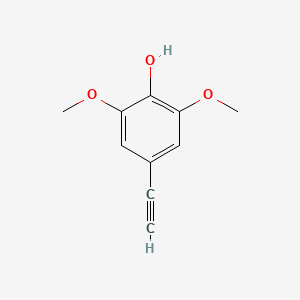
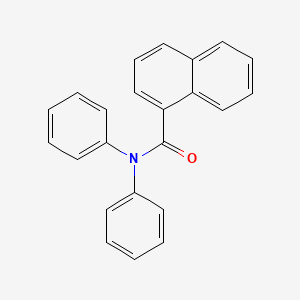

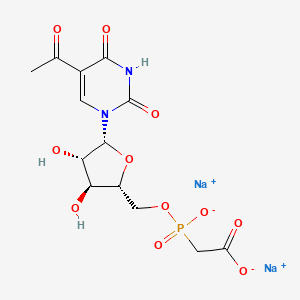
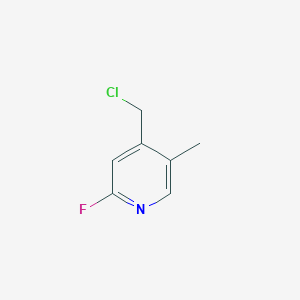
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
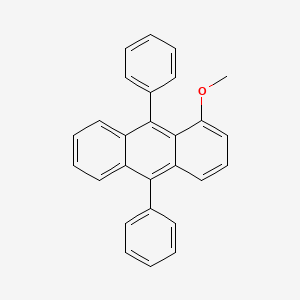
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
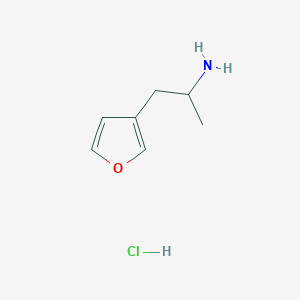

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
